molecular formula C18H28N4O4S B025709 N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide CAS No. 100243-26-3

N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide

Cat. No. B025709
M. Wt: 396.5 g/mol
InChI Key: URZUIOBTBDBOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide, also known as DBNPA, is a widely used biocide in various industries, including water treatment, oil and gas production, and paper manufacturing. DBNPA is a potent antimicrobial agent that is effective against a broad spectrum of microorganisms, including bacteria, fungi, and algae.

Mechanism Of Action

N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide acts by disrupting the cell membrane of microorganisms, leading to cell death. It inhibits the synthesis of ATP, which is essential for the survival of microorganisms. N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide also disrupts the DNA synthesis process, leading to cell death.

Biochemical And Physiological Effects

N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has been shown to have minimal toxicity to humans and animals at low concentrations. However, at high concentrations, it can cause skin and eye irritation. N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide is also toxic to aquatic organisms and should be used with caution in aquatic environments.

Advantages And Limitations For Lab Experiments

N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide is a potent antimicrobial agent that is effective against a broad spectrum of microorganisms. It is also stable under a wide range of environmental conditions, making it suitable for use in various applications. However, N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide can be expensive, and its use should be carefully monitored to avoid environmental contamination.

Future Directions

Future research on N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide should focus on its potential use in novel applications, such as drug delivery systems and medical devices. Additionally, studies should be conducted to evaluate the environmental impact of N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide and to develop more sustainable and eco-friendly alternatives. Finally, research should be conducted to optimize the synthesis method of N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide to reduce its cost and increase its efficiency.

Synthesis Methods

N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide is synthesized by reacting 2-methoxy-5-sulfamoylbenzoic acid with 1,2-diazabicyclo[3.2.2]nonane and propyl bromide in the presence of a base. The reaction yields N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide as a white crystalline solid with a melting point of 146-148°C.

Scientific Research Applications

N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has been extensively studied for its antimicrobial properties and has been shown to be effective against a wide range of microorganisms. It has been used in various applications, including water treatment, oil and gas production, and paper manufacturing. N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide is also used as a preservative in personal care and household products.

properties

CAS RN

100243-26-3

Product Name

N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide

Molecular Formula

C18H28N4O4S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[3-(1,2-diazabicyclo[3.2.2]nonan-2-yl)propyl]-2-methoxy-5-sulfamoylbenzamide

InChI

InChI=1S/C18H28N4O4S/c1-26-17-4-3-15(27(19,24)25)13-16(17)18(23)20-8-2-9-21-10-5-14-6-11-22(21)12-7-14/h3-4,13-14H,2,5-12H2,1H3,(H,20,23)(H2,19,24,25)

InChI Key

URZUIOBTBDBOFL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCC3CCN2CC3

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCC3CCN2CC3

Other CAS RN

100243-26-3

synonyms

N-[3-[1,2-Diazabicyclo[3.2.2]nonan-2-yl]propyl]-2-methoxy-5-sulfamoylbenzamide

Origin of Product

United States

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